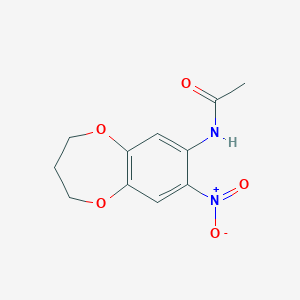

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Vue d'ensemble

Description

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.23 g/mol It is characterized by the presence of an acetamido group, a nitro group, and a benzodioxepine ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the nitration of a suitable precursor followed by acetamidation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The acetamido group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzodioxepines, and other functionalized compounds that can be further utilized in various applications .

Applications De Recherche Scientifique

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine include other benzodioxepine derivatives with different substituents, such as:

- 7-Acetamido-8-amino-3,4-dihydro-2H-1,5-benzodioxepine

- 7-Acetamido-8-chloro-3,4-dihydro-2H-1,5-benzodioxepine

- 7-Acetamido-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Overview

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 81864-61-1) is a synthetic compound characterized by its unique structural features, including a nitro group and an acetamido moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is , with a molecular weight of approximately 252.23 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Nitro Group Reduction : The nitro group can be reduced to form amino derivatives, which may enhance the compound's reactivity and interaction with biological molecules.

- Acetamido Group Role : The acetamido group may influence binding affinity to target proteins or enzymes, potentially modulating the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:

- In vitro Studies : Studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using standard microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, in human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

- Cytokine Inhibition : In models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzodioxepine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

Case Study 2: Anticancer Activity in Mice Models

In a murine model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Propriétés

IUPAC Name |

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUOBYQMFRMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.